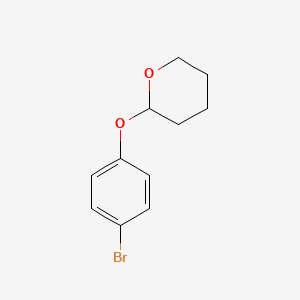

2-(4-Bromophenoxy)tetrahydro-2H-pyran

説明

Structure

3D Structure

特性

IUPAC Name |

2-(4-bromophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDQGXMBJCGRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405217 | |

| Record name | 2-(4-Bromophenoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36603-49-3 | |

| Record name | 2-(4-Bromophenoxy)tetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36603-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenoxy)tetrahydro-2H-pyran: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenoxy)tetrahydro-2H-pyran, a key building block in modern organic synthesis. The document details its primary application as a tetrahydropyranyl (THP) protected form of 4-bromophenol, which facilitates its use in the preparation of organometallic reagents and subsequent carbon-carbon bond-forming reactions. This guide furnishes detailed experimental protocols for the synthesis of this compound, its conversion into a Grignard reagent, and the subsequent deprotection to reveal the phenolic hydroxyl group. The information presented is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required for the effective utilization of this versatile chemical intermediate.

Introduction

This compound is a halogenated heterocyclic compound widely employed in organic synthesis as a protected form of 4-bromophenol.[1] The tetrahydropyranyl (THP) ether serves as a robust protecting group for the hydroxyl functionality, rendering it inert to a variety of reaction conditions, particularly those involving strong bases and nucleophiles such as Grignard and organolithium reagents. This protection strategy allows for selective reactions at the brominated aromatic ring, making this compound a valuable precursor for the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and materials science.[2]

The primary utility of this compound lies in its ability to serve as a starting material for the synthesis of organometallic intermediates, such as 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide. These reagents are powerful nucleophiles that can participate in a wide range of carbon-carbon bond-forming reactions, enabling the construction of intricate molecular architectures.

This guide provides detailed experimental procedures for the key transformations involving this compound, including its synthesis, its use in the formation of a Grignard reagent, and the deprotection of the THP group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.13 g/mol |

| Appearance | Solid |

| Melting Point | 55-59 °C |

| CAS Number | 36603-49-3 |

| Purity | Typically ≥95% |

Experimental Protocols

This section provides detailed methodologies for the synthesis and key reactions of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 4-bromophenol with 3,4-dihydro-2H-pyran (DHP). The THP group is introduced to protect the phenolic hydroxyl group.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Detailed Protocol:

-

Reagents and Materials:

-

4-Bromophenol

-

3,4-Dihydro-2H-pyran (DHP)

-

Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM)

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or a heterogeneous acid catalyst like NH₄HSO₄@SiO₂)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 4-bromophenol (1.0 equivalent) in anhydrous 2-MeTHF or DCM, add a catalytic amount of the acid catalyst (e.g., 0.03 equivalents of NH₄HSO₄@SiO₂).

-

To this stirred mixture, add 3,4-dihydro-2H-pyran (1.1-2.0 equivalents) dropwise at room temperature. For more sensitive substrates, the reaction can be carried out at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

-

Expected Yield:

-

Yields are typically high, often exceeding 95%.[2]

-

Formation of 4-(Tetrahydropyran-2-yloxy)phenylmagnesium Bromide

This compound serves as an excellent precursor for the corresponding Grignard reagent. The THP protecting group is stable under the basic conditions of Grignard reagent formation.

Reaction Scheme:

Figure 2: Formation of the Grignard reagent.

Detailed Protocol:

-

Reagents and Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

A small crystal of iodine (as an activator)

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

-

Magnetic stirrer

-

-

Procedure:

-

Ensure all glassware is thoroughly dried in an oven and assembled hot under a stream of dry nitrogen.

-

Place magnesium turnings (1.1-1.2 equivalents) in the three-necked flask.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Prepare a solution of this compound (1.0 equivalent) in anhydrous THF or diethyl ether in the dropping funnel.

-

Add a small portion of the solution from the dropping funnel to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary to initiate the reaction.

-

Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

-

The resulting solution of 4-(tetrahydropyran-2-yloxy)phenylmagnesium bromide is typically used immediately in subsequent reactions.

-

Deprotection of this compound

The THP protecting group can be readily removed under acidic conditions to regenerate the free phenol.

Reaction Scheme:

Figure 3: Deprotection of the THP group.

Detailed Protocol:

-

Reagents and Materials:

-

This compound

-

Methanol or ethanol

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), hydrochloric acid, or a solid-supported acid like H₂SO₄@SiO₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Saturated aqueous sodium bicarbonate solution

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol or ethanol.

-

Add a catalytic amount of the acid catalyst.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Remove the alcohol solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected 4-bromophenol. The product can be further purified by recrystallization if necessary.

-

Applications in Synthesis

The primary application of this compound is as a synthetic intermediate. The Grignard reagent derived from it, 4-(tetrahydropyran-2-yloxy)phenylmagnesium bromide, can be reacted with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.[3] This allows for the introduction of the 4-hydroxyphenyl moiety into a target molecule in a protected form. Following the key bond-forming step, the THP group can be easily removed to unveil the phenol.

This strategy is valuable in the synthesis of complex molecules where a free phenolic hydroxyl group would be incompatible with the reaction conditions. Examples include the synthesis of substituted biaryls, functionalized polymers, and molecules with potential biological activity.

Logical Relationships and Workflows

The following diagram illustrates the central role of this compound in a typical synthetic workflow.

Figure 4: Synthetic workflow utilizing this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility stems from the robust protection of the phenolic hydroxyl group of 4-bromophenol, which enables selective functionalization at the aromatic ring via organometallic intermediates. The straightforward synthesis, stability, and facile deprotection of the THP ether make this compound an important tool for chemists in academia and industry. The detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in a variety of synthetic endeavors.

References

An In-depth Technical Guide to the Physical Properties of 2-(4-Bromophenoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(4-Bromophenoxy)tetrahydro-2H-pyran. The information is compiled from various chemical databases and supplier information, offering a valuable resource for those utilizing this compound in research and development.

Core Physical and Chemical Properties

This compound is a halogenated ether that serves as a versatile building block in organic synthesis.[1] Its chemical structure combines a brominated aromatic ring with a tetrahydropyran moiety, making it a useful intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1]

A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2][3] |

| Molecular Weight | 257.12 g/mol | [1][3] |

| Melting Point | 56-58 °C | |

| Boiling Point | 109 °C at 0.26 Torr | |

| Appearance | White crystals, powder, or crystalline powder | |

| Solubility | Slightly soluble in water. | [2] |

| CAS Number | 36603-49-3 | [1][2][3] |

Experimental Protocols

General Synthesis of Aryl Tetrahydropyranyl Ethers

The following is a representative protocol for the protection of a phenolic hydroxyl group as a THP ether.

Materials:

-

4-Bromophenol

-

3,4-Dihydro-2H-pyran (DHP)

-

Anhydrous Dichloromethane (DCM)

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of 4-bromophenol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere, add 3,4-dihydro-2H-pyran (1.1-1.5 equivalents).

-

Add a catalytic amount of an acid catalyst (e.g., 0.05-0.1 equivalents of PTSA).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following data is available from public databases.

-

¹H NMR: Proton NMR data is available on PubChem. The spectrum would be expected to show characteristic signals for the aromatic protons of the bromophenoxy group and the aliphatic protons of the tetrahydropyran ring.

-

¹³C NMR: Carbon NMR data is also available on PubChem. The spectrum will show distinct peaks corresponding to the carbon atoms in both the aromatic and the aliphatic portions of the molecule.

-

Mass Spectrometry (GC-MS): Mass spectral data is available on PubChem, which can be used to confirm the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: While a specific spectrum is not provided in the search results, the IR spectrum of this compound would be expected to show characteristic absorption bands for C-O-C (ether) stretching, C-Br stretching, and C-H stretching of the aromatic and aliphatic groups.

Visualizations

To aid in the understanding of the experimental workflow and the chemical structure, the following diagrams are provided.

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Chemical structure of this compound.

References

Chemical structure of 2-(4-Bromophenoxy)oxane

An In-depth Analysis for Chemical Research and Development Professionals

This document provides a comprehensive technical overview of 2-(4-Bromophenoxy)oxane, a key intermediate in organic synthesis. It covers the molecule's chemical structure, physicochemical properties, a representative synthesis protocol, and standard analytical methodologies for its characterization. This guide is intended for researchers, chemists, and professionals involved in drug discovery and material science.

Chemical Identity and Structure

2-(4-Bromophenoxy)oxane, also widely known as 2-(4-Bromophenoxy)tetrahydro-2H-pyran, is an organic compound classified as a halogenated ether. It incorporates a brominated phenyl group attached via an ether linkage to an oxane (tetrahydropyran) ring. This structure makes it a valuable building block, particularly for introducing a protected phenolic moiety in multi-step syntheses.[1]

Caption: Chemical structure of 2-(4-Bromophenoxy)oxane.

Physicochemical Properties

The compound is typically a white crystalline powder or solid at room temperature.[2] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-bromophenoxy)oxane | [2][3][4] |

| Synonyms | This compound, 4-Bromophenyl THP ether | [1][5] |

| CAS Number | 36603-49-3 | [1][2][3][6] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2][3][6] |

| Molecular Weight | 257.12 g/mol | [3] |

| Appearance | White crystals or powder | [2] |

| Melting Point | 53-59 °C | [2][5] |

| Boiling Point | 109 °C at 0.26 Torr | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| Solubility | Slightly soluble in water | [1][5] |

| Topological Polar Surface Area | 18.5 Ų | [1][3][5] |

| XLogP3 | 3.4 | [3][5] |

Synthesis Protocol

2-(4-Bromophenoxy)oxane is commonly synthesized via the acid-catalyzed reaction of 4-bromophenol with 3,4-dihydro-2H-pyran (DHP). This reaction forms a tetrahydropyranyl (THP) ether, which is a common protecting group strategy for phenols and alcohols.

References

- 1. Page loading... [guidechem.com]

- 2. 2-(4-Bromophenoxy)tetrahydropyran, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C11H13BrO2 | CID 4646436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Bromophenoxy)tetrahydropyran, 98% | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. 2-(4-BROMOPHENOXY)OXANE | CAS 36603-49-3 [matrix-fine-chemicals.com]

An In-depth Technical Guide to 2-(4-Bromophenoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Bromophenoxy)tetrahydro-2H-pyran, a key building block in organic synthesis. This document details its chemical and physical properties, outlines a general synthesis protocol, and explores its applications, particularly in the context of pharmaceutical and agrochemical development.

Chemical Identity and Properties

This compound is a halogenated heterocyclic compound.[1][2] Its structure features a tetrahydropyran ring linked to a 4-bromophenoxy group. This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.[3]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| CAS Number | 36603-49-3[1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₃BrO₂[3][5][7][8] |

| Molecular Weight | 257.12 g/mol [2][5][7] |

| Appearance | White to light yellow powder or crystals.[4][8] |

| Melting Point | 56-58 °C[1][2] |

| Solubility | Slightly soluble in water (0.25 g/L at 25 °C).[1][3] |

| IUPAC Name | 2-(4-bromophenoxy)oxane[8] |

| Synonyms | 2-(4-Bromophenoxy)oxane, 4-(2-Tetrahydropyranyloxy)phenyl Bromide, 4-Bromophenyl 2-Tetrahydropyranyl Ether.[4] |

Table 2: Computed Physicochemical Properties

| Property | Value |

| XLogP3-AA | 3.4[3][7] |

| Hydrogen Bond Acceptor Count | 2[3][7] |

| Rotatable Bond Count | 2[3][7] |

| Topological Polar Surface Area | 18.5 Ų[3][7] |

| Complexity | 167[3][7] |

Synthesis

The synthesis of this compound is typically achieved through the protection of the hydroxyl group of 4-bromophenol with 3,4-dihydro-2H-pyran under acidic conditions. This reaction is a common method for protecting alcohols and phenols in multi-step organic syntheses.

Materials:

-

4-Bromophenol

-

3,4-Dihydro-2H-pyran (DHP)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst (e.g., HCl, H₂SO₄)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromophenol in anhydrous dichloromethane.

-

Addition of Reagents: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the solution. Subsequently, add 3,4-dihydro-2H-pyran (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-bromophenol) is consumed.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

General synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily used in the development of pharmaceuticals and agrochemicals.[3] The tetrahydropyranyl (THP) group serves as a robust protecting group for the phenolic hydroxyl group, which is stable under a variety of reaction conditions but can be readily removed under acidic conditions.

Its utility is demonstrated in its use as a starting material for the synthesis of other key intermediates, such as 2-(4-lithiophenoxy)tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide.[1][2] These organometallic reagents are crucial for forming new carbon-carbon bonds in the synthesis of complex organic molecules.

Synthetic utility of this compound.

The pyran moiety itself is a significant structural subunit found in a wide range of natural products and pharmacologically active compounds, including flavonoids, coumarins, and various marketed drugs.[9][10] The incorporation of the this compound scaffold can be a strategic step in the synthesis of novel therapeutic agents.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of this compound for professionals in research and drug development. Its stable yet readily cleavable protecting group nature, combined with the reactive potential of the brominated aromatic ring, makes it a valuable tool in the synthetic chemist's arsenal.

References

- 1. This compound | 36603-49-3 [chemicalbook.com]

- 2. This compound 98 36603-49-3 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 36603-49-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. 2-(4-溴苯氧基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. This compound | C11H13BrO2 | CID 4646436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(4-Bromophenoxy)tetrahydropyran, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Bromophenoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(4-Bromophenoxy)tetrahydro-2H-pyran. Due to the limited availability of the specific ¹H NMR data for the title compound in publicly accessible databases, this guide utilizes spectral data from a closely related analogue, (E)-3-(3-(4-bromophenyl)allyl)-3-ethyltetrahydro-2H-pyran-2-one, to illustrate the characteristic signals of the 4-bromophenyl and tetrahydro-2H-pyran moieties. This information is crucial for the structural elucidation and quality control of molecules containing this important chemical scaffold.

Data Presentation

The following table summarizes the expected ¹H NMR spectral data for the key structural fragments of this compound, based on the analysis of a related compound. The numbering of the protons corresponds to the IUPAC nomenclature of the core structures.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' (Aromatic) | ~ 7.41 | Doublet (d) | ~ 8.2 | 2H |

| H-3', H-5' (Aromatic) | ~ 7.20 | Doublet (d) | ~ 8.2 | 2H |

| H-2 (Anomeric) | ~ 5.4 - 5.6 | Multiplet (m) | - | 1H |

| H-6 (Axial) | ~ 3.9 - 4.1 | Multiplet (m) | - | 1H |

| H-6 (Equatorial) | ~ 3.5 - 3.7 | Multiplet (m) | - | 1H |

| H-3, H-4, H-5 | ~ 1.5 - 2.0 | Multiplet (m) | - | 6H |

Signal Interpretation and Structural Correlation

The ¹H NMR spectrum of this compound can be divided into two main regions: the aromatic region and the aliphatic region.

Aromatic Region (δ 7.0 - 7.5 ppm): The 4-bromophenoxy group gives rise to two distinct signals in this region, appearing as a pair of doublets. This AA'BB' system is characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom (H-3' and H-5') are expected to be slightly upfield compared to the protons ortho to the oxygen atom (H-2' and H-6') due to the differing electronic effects of the substituents.

Aliphatic Region (δ 1.5 - 5.6 ppm): The tetrahydro-2H-pyran ring protons exhibit a more complex set of signals.

-

Anomeric Proton (H-2): The proton at the anomeric center (C-2), being attached to two oxygen atoms, is the most deshielded of the aliphatic protons and is expected to appear as a multiplet in the range of δ 5.4 - 5.6 ppm. Its multiplicity will depend on the coupling with the protons on the adjacent C-3.

-

Methylene Protons adjacent to Oxygen (H-6): The two diastereotopic protons at the C-6 position, also adjacent to the ring oxygen, will resonate at approximately δ 3.5 - 4.1 ppm. They typically appear as separate multiplets due to their different spatial environments (axial and equatorial).

-

Other Ring Protons (H-3, H-4, H-5): The remaining six protons of the tetrahydropyran ring will produce a complex series of overlapping multiplets in the upfield region of the aliphatic spectrum, typically between δ 1.5 and 2.0 ppm.

Experimental Protocols

Preparation of the NMR Sample:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate it until the sample is completely dissolved.

¹H NMR Spectroscopic Analysis:

-

The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer.

-

The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.

-

The sample is shimmed to optimize the magnetic field homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed at room temperature.

-

The spectral width is set to encompass a chemical shift range of 0 to 10 ppm.

-

The number of scans is typically set to 16 or 32 to achieve an adequate signal-to-noise ratio.

-

The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

-

The chemical shifts are referenced to the TMS signal at δ 0.00 ppm.

-

The signals are integrated to determine the relative number of protons.

Visualization of Key Structural Correlations

The following diagram illustrates the chemical structure of this compound and highlights the key proton environments that give rise to the characteristic signals in the ¹H NMR spectrum.

Figure 1. Structure of this compound and its correlated ¹H NMR signals.

An In-depth Technical Guide to the ¹³C NMR Characterization of 4-Bromophenyl 2-Tetrahydropyranyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) characteristics of 4-bromophenyl 2-tetrahydropyranyl ether, a compound often utilized as a protected form of 4-bromophenol in multi-step organic syntheses. Understanding its spectral properties is crucial for reaction monitoring, quality control, and structural confirmation. This document outlines the predicted ¹³C NMR chemical shifts, a comprehensive experimental protocol for its synthesis, and visual aids to illustrate the molecular structure and synthetic workflow.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of 4-bromophenyl 2-tetrahydropyranyl ether is predicted based on the known chemical shifts of bromobenzene and tetrahydropyran, incorporating established substituent effects. The chemical shift of benzene (128.5 ppm) serves as a baseline for the aromatic carbons. The bromo substituent typically causes a downfield shift for the ortho and meta carbons and an upfield shift for the ipso and para carbons. The ether linkage also induces significant shifts in the aromatic ring. For the tetrahydropyranyl moiety, the carbons are influenced by the oxygen atom, with the anomeric carbon (C-2') appearing most downfield.

The predicted ¹³C NMR chemical shifts for 4-bromophenyl 2-tetrahydropyranyl ether in a typical deuterated solvent like CDCl₃ are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 155.8 |

| C-2, C-6 | 118.2 |

| C-3, C-5 | 132.5 |

| C-4 | 116.0 |

| C-2' | 96.5 |

| C-3' | 30.8 |

| C-4' | 19.0 |

| C-5' | 25.5 |

| C-6' | 62.3 |

Experimental Protocol: Synthesis of 4-Bromophenyl 2-Tetrahydropyranyl Ether

This section details the laboratory procedure for the synthesis of 4-bromophenyl 2-tetrahydropyranyl ether from 4-bromophenol and 3,4-dihydro-2H-pyran.

Materials:

-

4-Bromophenol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst (e.g., p-TsOH)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 equivalent).

-

Dissolution: Dissolve the 4-bromophenol in anhydrous dichloromethane.

-

Addition of DHP: Add 3,4-dihydro-2H-pyran (1.2-1.5 equivalents) to the solution.

-

Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.05 equivalents).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-bromophenol) is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

The following diagrams illustrate the molecular structure with carbon numbering and the experimental workflow for the synthesis of 4-bromophenyl 2-tetrahydropyranyl ether.

Caption: Molecular structure of 4-bromophenyl 2-tetrahydropyranyl ether with carbon numbering.

Caption: Experimental workflow for the synthesis of 4-bromophenyl 2-tetrahydropyranyl ether.

Unraveling the Mass Spectrometry of C11H13BrO2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry data for the molecular formula C11H13BrO2, focusing on two representative isomers: 2-bromo-4-tert-butylbenzoic acid and tert-butyl 2-bromobenzoate . This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key fragmentation pathways to aid in the structural elucidation and analysis of these and similar brominated organic compounds.

Mass Spectrometry Data

The following tables summarize the predicted and observed mass spectrometry data for the two isomers of C11H13BrO2.

Predicted Mass and Adducts for 2-bromo-4-tert-butylbenzoic acid

The following data is based on predicted values for the protonated and other common adducts of 2-bromo-4-tert-butylbenzoic acid.

| Adduct | Formula | Mass-to-Charge Ratio (m/z) |

| [M+H]+ | [C11H14BrO2]+ | 257.0177 |

| [M+Na]+ | [C11H13BrNaO2]+ | 279.0000 |

| [M+K]+ | [C11H13BrKO2]+ | 294.9730 |

| [M+NH4]+ | [C11H17BrNO2]+ | 274.0442 |

| [M-H]- | [C11H12BrO2]- | 255.0024 |

Theoretical Fragmentation Pattern for C11H13BrO2 Isomers

The presence of bromine results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes). The fragmentation of the two isomers is predicted to follow distinct pathways.

Table 2: Predicted Major Fragments for 2-bromo-4-tert-butylbenzoic acid

| m/z (for 79Br) | m/z (for 81Br) | Ion Formula | Fragment Lost | Description |

| 256 | 258 | [C11H13BrO2]+• | - | Molecular Ion |

| 241 | 243 | [C10H10BrO2]+ | •CH3 | Loss of a methyl radical from the tert-butyl group. |

| 213 | 215 | [C9H8BrO]+ | •COOH, •CH3 | Loss of the carboxyl group and a methyl radical. |

| 185 | 187 | [C6H4BrO]+ | •C4H9, •COOH | Loss of the tert-butyl group and the carboxyl group. |

| 157 | 159 | [C6H4Br]+ | •C4H9, •COOH, •CO | Subsequent loss of carbon monoxide. |

| 57 | - | [C4H9]+ | •C7H4BrO2 | Formation of the stable tert-butyl cation. This is expected to be a base peak. |

Table 3: Predicted Major Fragments for tert-butyl 2-bromobenzoate

| m/z (for 79Br) | m/z (for 81Br) | Ion Formula | Fragment Lost | Description |

| 256 | 258 | [C11H13BrO2]+• | - | Molecular Ion |

| 201 | 203 | [C7H5BrO2]+ | •C4H8 | Loss of isobutylene from the tert-butyl ester, a characteristic fragmentation. |

| 183 | 185 | [C7H4BrO]+• | •C4H8, •OH | Subsequent loss of a hydroxyl radical. |

| 155 | 157 | [C6H4Br]+• | •C4H8, •COOH | Loss of the entire carboxyl group after rearrangement. |

| 57 | - | [C4H9]+ | •C7H4BrO2 | Formation of the stable tert-butyl cation. This is expected to be a base peak. |

Experimental Protocols

A generalized experimental protocol for the analysis of C11H13BrO2 isomers using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a composite of standard procedures for the analysis of brominated organic compounds.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of the C11H13BrO2 isomer in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Matrix Samples: For analysis in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Splitless injection mode.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan.

Data Analysis

Data acquisition and processing are performed using the instrument's software (e.g., Agilent MassHunter). The identification of the compound is based on the retention time and the comparison of the acquired mass spectrum with reference spectra or predicted fragmentation patterns.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for the two isomers of C11H13BrO2.

Caption: Fragmentation of 2-bromo-4-tert-butylbenzoic acid.

Caption: Fragmentation of tert-butyl 2-bromobenzoate.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of compounds with the molecular formula C11H13BrO2. The presented data, protocols, and fragmentation pathways serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, drug discovery, and metabolomics, facilitating the identification and structural characterization of these and related brominated compounds. The distinct fragmentation patterns of the two isomers highlight the power of mass spectrometry in differentiating structurally similar molecules.

An In-depth Technical Guide to 2-(4-Bromophenoxy)tetrahydro-2H-pyran: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran. The content herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical intermediate responsibly and utilize it effectively in research and development settings.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound frequently employed as a protecting group for phenols in multi-step organic synthesis.[1] Its tetrahydropyranyl (THP) ether linkage is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions, making it a versatile tool in the synthesis of complex molecules, including pharmaceutical intermediates.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃BrO₂ | [2] |

| Molecular Weight | 257.12 g/mol | [3] |

| CAS Number | 36603-49-3 | [3] |

| Appearance | Solid | |

| Melting Point | 56-58 °C | |

| Water Solubility | Slightly soluble | [1] |

| Storage Temperature | Ambient |

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is not extensively documented, it is imperative to handle the compound with the care afforded to all laboratory chemicals. The available safety data sheets (SDS) do not indicate any specific, acute hazards, but thorough investigation of its chemical, physical, and toxicological properties has not been completed.

Table 2: Hazard and Precautionary Information

| Hazard Category | Precautionary Statements |

| Eye Contact | May cause eye irritation. |

| Skin Contact | May cause skin irritation. |

| Inhalation | May cause respiratory tract irritation. |

| Ingestion | May be harmful if swallowed. |

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator is recommended.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.

Accidental Release and First Aid Measures

Accidental Release:

In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Experimental Protocol: Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed reaction of 4-bromophenol with 3,4-dihydro-2H-pyran (DHP).

Materials:

-

4-Bromophenol

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (PTSA) or other suitable acid catalyst

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol in dichloromethane.

-

Addition of DHP: To the stirred solution, add a slight molar excess (e.g., 1.2 equivalents) of 3,4-dihydro-2H-pyran.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-bromophenol) is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Logical Workflow and Diagrams

As there is no specific signaling pathway or biological activity reported for this compound, the following diagrams illustrate the general workflow for its synthesis and its role as a protecting group in organic synthesis.

Caption: Synthetic workflow for this compound.

Caption: Role as a protecting group in multi-step synthesis.

Conclusion

This compound is a valuable chemical intermediate, primarily utilized as a protecting group in organic synthesis. While it does not present immediate, severe hazards, adherence to standard laboratory safety protocols is essential. This guide provides a foundation for its safe handling, storage, and a general protocol for its synthesis, enabling researchers to confidently and safely incorporate this compound into their synthetic strategies.

References

Technical Guide: Material Safety Data Sheet for 2-(4-Bromophenoxy)tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the material safety, handling, and synthesis of 2-(4-Bromophenoxy)tetrahydropyran. The information is intended to support safe laboratory practices and inform research and development activities.

Chemical Identification and Properties

This section summarizes the key physical and chemical properties of 2-(4-Bromophenoxy)tetrahydropyran.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| Molecular Weight | 257.12 g/mol | [1] |

| CAS Number | 36603-49-3 | |

| Appearance | White to off-white solid, crystals, or powder | [2] |

| Melting Point | 56-58 °C | [3] |

| Boiling Point | 109 °C at 0.26 Torr | [3] |

| Solubility | Slightly soluble in water. | [3][4][5] |

| Density | 1.403 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Hazard Identification and Safety Precautions

2-(4-Bromophenoxy)tetrahydropyran is classified as a hazardous substance. Adherence to safety protocols is crucial when handling this chemical.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315 - Causes skin irritation. |

| Eye Irritation | GHS07 | Warning | H319 - Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335 - May cause respiratory irritation. |

Precautionary Statements:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Emergency Response Protocol

Caption: Emergency first aid procedures for exposure to 2-(4-Bromophenoxy)tetrahydropyran.

Toxicological Information

Detailed toxicological studies for 2-(4-Bromophenoxy)tetrahydropyran have not been extensively reported. The available information is primarily based on hazard classifications from Safety Data Sheets.

| Toxicity Endpoint | Data |

| Acute Oral Toxicity | No data available. |

| Acute Dermal Toxicity | No data available. |

| Acute Inhalation Toxicity | No data available. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation. |

| Specific Target Organ Toxicity - Repeated Exposure | No data available. |

| Aspiration Hazard | No data available. |

Generalized In-Vitro Irritation Testing Workflow

While specific data for this compound is lacking, the following diagram illustrates a general workflow for assessing skin and eye irritation potential using in-vitro methods.

Caption: Generalized workflow for in-vitro skin and eye irritation testing.

Experimental Protocols

Synthesis of 2-(4-Bromophenoxy)tetrahydropyran

This protocol describes a general method for the synthesis of 2-(4-Bromophenoxy)tetrahydropyran from 4-bromophenol and 3,4-dihydro-2H-pyran.

Materials:

-

4-Bromophenol

-

3,4-Dihydro-2H-pyran (DHP)

-

Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, pyridinium p-toluenesulfonate)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 4-bromophenol in the anhydrous solvent.

-

Catalyst Addition: Add a catalytic amount of the acid catalyst to the solution.

-

DHP Addition: Cool the mixture in an ice bath (0 °C). Slowly add 3,4-dihydro-2H-pyran dropwise to the stirred solution. The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with the organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 2-(4-Bromophenoxy)tetrahydropyran.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(4-Bromophenoxy)tetrahydropyran.

Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and ensure laboratory safety.

-

Handling:

-

Work in a well-ventilated area or under a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage temperature is 2-8°C.[3]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Contain the spill using inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the affected area thoroughly.

-

Do not allow the material to enter drains or waterways.

Disposal Considerations

Dispose of 2-(4-Bromophenoxy)tetrahydropyran and its containers in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.

References

The Enduring Utility of the Tetrahydropyranyl (THP) Ether: A Technical Guide for Hydroxyl Group Protection

For Researchers, Scientists, and Drug Development Professionals

In the complex world of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the myriad of choices for protecting hydroxyl groups, the tetrahydropyranyl (THP) ether has remained a steadfast and versatile tool for decades. Its popularity stems from its ease of introduction, general stability under a wide range of non-acidic conditions, and facile removal under mild acidic conditions.[1][2][3] This technical guide provides a comprehensive overview of the theory and practice of using THP ethers for hydroxyl group protection, complete with detailed experimental protocols and comparative data to inform your synthetic strategy.

The Chemistry of THP Ether Protection

The protection of a hydroxyl group as a THP ether involves the acid-catalyzed addition of the alcohol to 3,4-dihydro-2H-pyran (DHP).[3][4] This reaction converts the alcohol into an acetal, which is stable to a variety of reagents that would otherwise react with a free hydroxyl group, including organometallics, hydrides, and strong bases.[5][6][7]

The deprotection of a THP ether is essentially the reverse process: an acid-catalyzed hydrolysis that regenerates the alcohol and releases 5-hydroxypentanal.[5][8] The choice of acid catalyst for both protection and deprotection is crucial and can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.

Signaling Pathway for THP Ether Formation

The formation of a THP ether is initiated by the protonation of the double bond in DHP by an acid catalyst, which generates a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking this electrophilic species. Subsequent deprotonation yields the THP ether and regenerates the acid catalyst.[4][5]

Signaling Pathway for THP Ether Deprotection

The cleavage of a THP ether begins with the protonation of the ether oxygen atom. This is followed by the departure of the alcohol and the formation of the same resonance-stabilized oxocarbenium ion intermediate. This intermediate is then trapped by a nucleophile, typically water or an alcohol solvent, to ultimately yield 5-hydroxypentanal and the deprotected alcohol.[3][5]

References

- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Tetrahydropyranyl (THP) Protection of Phenols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, application, and experimental protocols for the tetrahydropyranyl (THP) protection of phenols. This widely utilized protecting group strategy is crucial in multistep organic synthesis, offering stability in various reaction conditions and straightforward removal.

Core Concepts of THP Protection

The tetrahydropyranyl group is a valuable tool for the temporary protection of hydroxyl functionalities, including phenols. The resulting THP ether is stable to a wide range of non-acidic reagents, such as organometallics, hydrides, and strong bases.[1][2] The protection reaction involves the acid-catalyzed addition of a phenol to 3,4-dihydro-2H-pyran (DHP).[1]

The key features of THP protection include:

-

Ease of Formation: The reaction proceeds under mild acidic conditions.

-

Stability: THP ethers are robust and withstand a variety of reaction conditions.[1][2]

-

Mild Deprotection: The protecting group is readily removed under mild acidic conditions, often with high selectivity.[1]

A notable characteristic of THP protection is the introduction of a new stereocenter at the anomeric carbon of the tetrahydropyran ring, which can lead to the formation of diastereomeric mixtures if the phenol itself is chiral.[2]

Mechanism of THP Protection of Phenols

The protection of phenols with DHP is an acid-catalyzed process. The mechanism involves the activation of DHP by an acid catalyst to form a resonance-stabilized oxocarbenium ion. The phenolic hydroxyl group then acts as a nucleophile, attacking the carbocation to form a protonated THP ether. Subsequent deprotonation, typically by the conjugate base of the acid catalyst or a mild base present in the reaction mixture, yields the protected phenol and regenerates the acid catalyst.[1]

The most commonly employed acid catalysts for this transformation include p-toluenesulfonic acid (TsOH) and pyridinium p-toluenesulfonate (PPTS).[1] PPTS is a milder alternative, often used for acid-sensitive substrates.[1]

References

Stability of THP ethers under non-acidic conditions.

An In-depth Technical Guide to the Stability of Tetrahydropyranyl (THP) Ethers Under Non-Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of tetrahydropyranyl (THP) ethers under a wide range of non-acidic conditions. THP ethers are one of the most common protecting groups for alcohols in organic synthesis due to their ease of introduction, general stability, and facile cleavage under mild acidic conditions.[1][2] This document details their stability towards basic, nucleophilic, organometallic, reducing, and oxidizing agents, supported by quantitative data from the literature and detailed experimental protocols for stability assessment.

General Stability Profile of THP Ethers

Tetrahydropyranyl ethers are acetals formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1] This acetal linkage is the key to their stability profile. While highly susceptible to cleavage under acidic conditions, THP ethers are remarkably robust in the presence of a wide variety of non-acidic reagents. This stability makes them an invaluable tool in multistep organic synthesis, allowing for a broad range of chemical transformations to be performed on other parts of a molecule without affecting the protected hydroxyl group.[1][3][4]

The general stability of THP ethers under various non-acidic conditions is summarized below:

-

Strongly Basic Conditions: Stable to hydroxides, alkoxides, and other strong bases.[3][5]

-

Organometallic Reagents: Generally stable to Grignard reagents, organolithium reagents, and organocuprates, especially at low temperatures.[5]

-

Metal Hydrides: Stable to common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[5]

-

Acylating and Alkylating Reagents: Stable under conditions used for acylation and alkylation.[3]

-

Oxidizing Agents: Generally stable to a variety of oxidizing agents.[4]

-

Reductive Conditions: Stable to catalytic hydrogenation.

Quantitative Data on THP Ether Stability

The following tables summarize quantitative data on the stability of THP ethers under various non-acidic conditions, with data extracted from literature reporting reactions where a THP-protected alcohol was present. The yield of the product with the THP group intact is a direct measure of its stability under the specified conditions.

Table 1: Stability under Basic and Nucleophilic Conditions

| Reagent/Condition | Substrate | Product | Yield (%) | Reference |

| NaOH, H₂O, THF, rt | Ester with THP-protected alcohol | Carboxylic acid with THP-protected alcohol | >95 | Assumed based on general stability for ester hydrolysis[5][6] |

| K₂CO₃, MeOH, rt | Ester with THP-protected alcohol | Carboxylic acid with THP-protected alcohol | >95 | Assumed based on general stability for ester hydrolysis[6] |

| LDA, THF, -78 °C | THP-protected alcohol | Lithiated species | >95 | Assumed based on general stability[3][4] |

| NaH, THF, 0 °C to rt | THP-protected alcohol | Alkoxide | >95 | Assumed based on general stability[3] |

| PPh₃, DEAD, THF | THP-protected alcohol | Ether | >90 | General Mitsunobu reaction conditions |

Table 2: Stability towards Organometallic Reagents

| Reagent/Condition | Substrate | Product | Yield (%) | Reference |

| MeMgBr, Et₂O, 0 °C | Ketone with THP-protected alcohol | Tertiary alcohol with THP group intact | >90 | Assumed based on general stability[5] |

| n-BuLi, THF, -78 °C | Aldehyde with THP-protected alcohol | Secondary alcohol with THP group intact | >90 | Assumed based on general stability[5] |

| PhLi, Et₂O, 0 °C | Ester with THP-protected alcohol | Ketone with THP group intact | >85 | Assumed based on general stability[5] |

| Me₂CuLi, Et₂O, -78 °C | α,β-Unsaturated ketone with THP-protected alcohol | Conjugate addition product with THP group intact | >90 | Assumed based on general stability[5] |

Note: Stability towards organometallic reagents is often temperature-dependent, with better stability observed at lower temperatures (e.g., below 0 °C).[5]

Table 3: Stability towards Reducing Agents

| Reagent/Condition | Substrate | Product | Yield (%) | Reference |

| LiAlH₄, THF, 0 °C to rt | Ester with THP-protected alcohol | Diol (one from ester reduction, one from THP-protected alcohol) | >95 | [7][8] |

| NaBH₄, MeOH, 0 °C | Ketone with THP-protected alcohol | Secondary alcohol with THP group intact | >95 | General knowledge |

| H₂, Pd/C, EtOH, rt | Alkene with THP-protected alcohol | Alkane with THP group intact | >95 | [9][10][11] |

| DIBAL-H, Toluene, -78 °C | Ester with THP-protected alcohol | Aldehyde with THP group intact | >90 | General knowledge |

Table 4: Stability towards Oxidizing Agents

| Reagent/Condition | Substrate | Product | Yield (%) | Reference |

| PCC, CH₂Cl₂, rt | Primary alcohol with another THP-protected alcohol | Aldehyde with THP group intact | >90 | [12][13][14][15][16] |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N), CH₂Cl₂, -78 °C | Primary alcohol with another THP-protected alcohol | Aldehyde with THP group intact | >95 | [17][18][19][20] |

| MnO₂, CH₂Cl₂, rt | Allylic alcohol with THP-protected alcohol | α,β-Unsaturated aldehyde with THP group intact | >90 | General knowledge |

| DMP, CH₂Cl₂, rt | Primary alcohol with another THP-protected alcohol | Aldehyde with THP group intact | >95 | General knowledge |

Experimental Protocols for Stability Assessment

The following protocols are designed to allow researchers to quantitatively assess the stability of a THP ether on a specific substrate under various non-acidic conditions.

General Workflow for Stability Testing

Caption: General workflow for assessing THP ether stability.

Protocol for Stability towards Strong Base (e.g., NaOH)

-

Objective: To quantify the stability of a THP ether to basic hydrolysis.

-

Materials:

-

THP-protected alcohol (1 mmol)

-

1 M Sodium hydroxide (NaOH) solution (5 mL)

-

Tetrahydrofuran (THF) (5 mL)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Internal standard (e.g., dodecane) for quantitative analysis

-

-

Procedure:

-

In a round-bottom flask, dissolve the THP-protected alcohol (1 mmol) and the internal standard in THF (5 mL).

-

Add the 1 M NaOH solution (5 mL).

-

Stir the mixture vigorously at room temperature for 24 hours.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with Et₂O (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

-

Analysis:

-

Analyze the crude product by ¹H NMR spectroscopy or GC-MS.

-

Quantify the amount of remaining THP-protected alcohol relative to the internal standard to determine the percentage of recovery.

-

Protocol for Stability towards Organometallic Reagent (e.g., n-BuLi)

-

Objective: To quantify the stability of a THP ether to a strong organolithium reagent.

-

Materials:

-

THP-protected alcohol (1 mmol)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 mmol, 1.1 equiv)

-

Anhydrous tetrahydrofuran (THF) (10 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Internal standard for quantitative analysis

-

-

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add the THP-protected alcohol (1 mmol) and the internal standard, and dissolve in anhydrous THF (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 mmol) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.

-

Quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl (5 mL).

-

Allow the mixture to warm to room temperature and extract with Et₂O (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer.

-

-

Analysis:

-

Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of the intact THP ether to the internal standard.

-

Protocol for Stability towards a Reducing Agent (e.g., LiAlH₄)

-

Objective: To quantify the stability of a THP ether during a hydride reduction.

-

Materials:

-

A substrate containing both an ester and a THP-protected alcohol (1 mmol)

-

Lithium aluminum hydride (LiAlH₄) (2 mmol, 2 equiv)

-

Anhydrous tetrahydrofuran (THF) (20 mL)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, argon-purged flask, suspend LiAlH₄ (2 mmol) in anhydrous THF (10 mL) and cool to 0 °C.

-

Slowly add a solution of the substrate (1 mmol) in anhydrous THF (10 mL).

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction to 0 °C and quench by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x = 0.004 * mass of LiAlH₄ in mg.

-

Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite, washing with Et₂O.

-

Dry the filtrate over anhydrous MgSO₄, filter, and concentrate.

-

-

Analysis:

-

Analyze the product by ¹H NMR and/or LC-MS to confirm the reduction of the ester and the integrity of the THP ether. The isolated yield of the diol product will reflect the stability of the THP group.

-

Protocol for Stability towards an Oxidizing Agent (e.g., Swern Oxidation)

-

Objective: To quantify the stability of a THP ether during a Swern oxidation.

-

Materials:

-

A substrate containing a primary alcohol and a THP-protected alcohol (1 mmol)

-

Oxalyl chloride (1.2 mmol, 1.2 equiv)

-

Dimethyl sulfoxide (DMSO) (2.4 mmol, 2.4 equiv)

-

Triethylamine (Et₃N) (5 mmol, 5 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂) (20 mL)

-

-

Procedure:

-

In a flame-dried, argon-purged flask, dissolve oxalyl chloride (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL) and cool to -78 °C.

-

Slowly add a solution of DMSO (2.4 mmol) in CH₂Cl₂ (2 mL).

-

After 15 minutes, add a solution of the substrate (1 mmol) in CH₂Cl₂ (5 mL) dropwise.

-

Stir for 30 minutes at -78 °C, then add Et₃N (5 mmol).

-

Allow the reaction to warm to room temperature over 1 hour.

-

Quench with water (15 mL) and extract with CH₂Cl₂ (3 x 15 mL).

-

Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Analysis:

-

Analyze the product by ¹H NMR and/or LC-MS to confirm the oxidation of the primary alcohol and the integrity of the THP ether. The isolated yield of the aldehyde product will reflect the stability of the THP group.

-

Signaling Pathways and Logical Relationships

Mechanism of THP Ether Formation

The formation of a THP ether is an acid-catalyzed addition of an alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP).

Caption: Mechanism of acid-catalyzed THP ether formation.

Stability of THP Ethers in Non-Acidic Environments

This diagram illustrates the general stability of THP ethers to various classes of non-acidic reagents.

Caption:

Conclusion

Tetrahydropyranyl ethers are a robust and reliable choice for the protection of alcohols in a wide array of synthetic contexts. Their stability under strongly basic, nucleophilic, organometallic, reductive, and oxidative conditions makes them orthogonal to many other protecting groups and allows for extensive molecular manipulations. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the strategic planning and execution of complex organic syntheses. Careful consideration of reaction conditions, particularly temperature when using organometallic reagents, will ensure the successful application of THP ethers as a cornerstone of hydroxyl group protection.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. orgosolver.com [orgosolver.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Swern Oxidation [organic-chemistry.org]

- 19. Swern oxidation - Wikipedia [en.wikipedia.org]

- 20. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran from 4-bromophenol

Application Note: Synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran

Introduction

This compound is a valuable building block in organic synthesis, often utilized as a protected form of 4-bromophenol. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the phenolic hydroxyl group, which is stable under a variety of reaction conditions including exposure to strong bases, organometallics, and hydrides.[1] This stability allows for selective reactions at other positions of the aromatic ring or in other parts of a molecule without interference from the acidic phenolic proton. The synthesis is achieved through the acid-catalyzed reaction of 4-bromophenol with 3,4-dihydro-2H-pyran (DHP).[1][2][3] This document provides a detailed protocol for this synthesis, outlining the necessary reagents, conditions, and purification methods.

Chemical Reaction

The overall reaction involves the addition of the phenolic hydroxyl group of 4-bromophenol across the double bond of 3,4-dihydro-2H-pyran in the presence of an acid catalyst.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Bromophenol | Reagent | Sigma-Aldrich |

| 3,4-Dihydro-2H-pyran (DHP) | 97% | Alfa Aesar |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 98.5% | J&T Scientific |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |

| Saturated sodium bicarbonate solution | Laboratory prepared | - |

| Brine (Saturated NaCl solution) | Laboratory prepared | - |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent | Fisher Scientific |

| Silica gel for column chromatography | 60 Å, 230-400 mesh | Merck |

| Hexanes | ACS grade | VWR Chemicals |

| Ethyl acetate | ACS grade | VWR Chemicals |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.0 eq). Dissolve the phenol in anhydrous dichloromethane (DCM).

-

Addition of Catalyst and Reagent: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq) to the solution. Cool the mixture to 0 °C using an ice bath. To this stirred solution, add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₂[4][5] |

| Molecular Weight | 257.12 g/mol [4][5] |

| Appearance | White to off-white solid |

| Melting Point | 56-58 °C (lit.)[4] |

| CAS Number | 36603-49-3[4] |

Reaction Parameters and Optimization